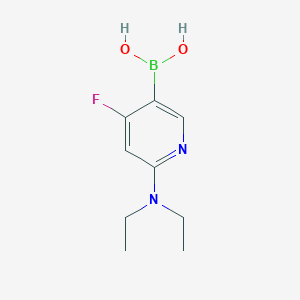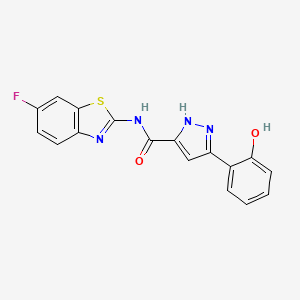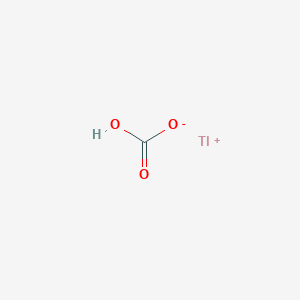![molecular formula C11H12N4O2 B14083573 2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14083573.png)
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a morpholine ring fused to a pyrido[4,3-D]pyrimidin-5-one core, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar steps to laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring.
Wissenschaftliche Forschungsanwendungen
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of DNA-dependent protein kinase.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one involves its interaction with specific molecular targets, such as DNA-dependent protein kinase. By inhibiting this kinase, the compound can interfere with DNA repair processes, leading to potential therapeutic effects in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Morpholin-4-yl-quinolin-4-one: Another heterocyclic compound with similar kinase inhibition properties.
9-Substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one: Shares structural similarities and biological activities.
Uniqueness
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one is unique due to its specific structural configuration, which contributes to its potent kinase inhibition and potential therapeutic applications. Its ability to selectively inhibit DNA-dependent protein kinase sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H12N4O2 |
|---|---|
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
2-morpholin-4-yl-6H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H12N4O2/c16-10-8-7-13-11(14-9(8)1-2-12-10)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,12,16) |
InChI-Schlüssel |
SWBNSMFSLCXZCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



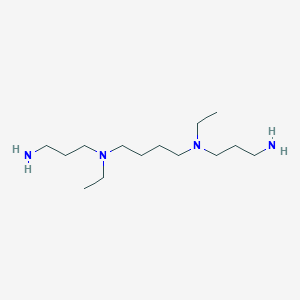

![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)

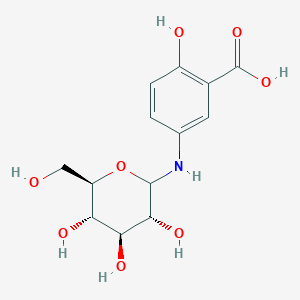
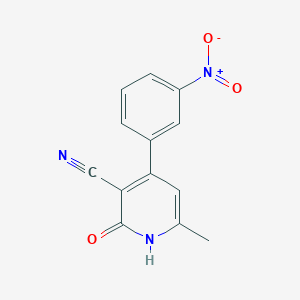


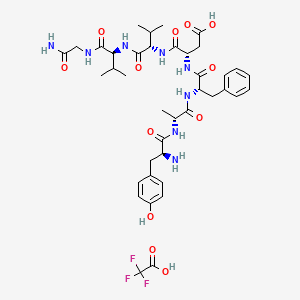
![5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14083554.png)
